molecular formula C14H10Cl2 B11943697 Ethene, 1,1-diphenyl-2,2-dichloro- CAS No. 2779-69-3

Ethene, 1,1-diphenyl-2,2-dichloro-

Cat. No.: B11943697
CAS No.: 2779-69-3
M. Wt: 249.1 g/mol
InChI Key: GVLRAPLHURDGPL-UHFFFAOYSA-N
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Description

Ethene, 1,1-diphenyl-2,2-dichloro- is an organic compound with the molecular formula C14H10Cl2. It is characterized by the presence of two phenyl groups and two chlorine atoms attached to an ethene backbone. This compound is known for its unique chemical properties and has been studied extensively in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, 1,1-diphenyl-2,2-dichloro- typically involves the reaction of diphenylacetylene with chlorine gas under controlled conditions. The reaction proceeds through the addition of chlorine across the triple bond of diphenylacetylene, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Ethene, 1,1-diphenyl-2,2-dichloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethene, 1,1-diphenyl-2,2-dichloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethene, 1,1-diphenyl-2,2-dichloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethene, 1,1-diphenyl-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene: Similar in structure but contains hydroxyl groups instead of phenyl groups.

    Ethylene, 1,2-dichloro-: Contains two chlorine atoms but lacks the phenyl groups.

    1,1-Diphenylethylene: Similar in structure but lacks the chlorine atoms.

Uniqueness

Ethene, 1,1-diphenyl-2,2-dichloro- is unique due to the presence of both phenyl and chlorine groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2779-69-3

Molecular Formula

C14H10Cl2

Molecular Weight

249.1 g/mol

IUPAC Name

(2,2-dichloro-1-phenylethenyl)benzene

InChI

InChI=1S/C14H10Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

GVLRAPLHURDGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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